AS2863619

Overview

Description

AS2863619 is a potent, orally active small-molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and cyclin-dependent kinase 19 (CDK19). It has shown significant potential in converting antigen-specific effector/memory T cells into Foxp3-positive regulatory T cells, making it a promising candidate for the treatment of various immunological diseases .

Mechanism of Action

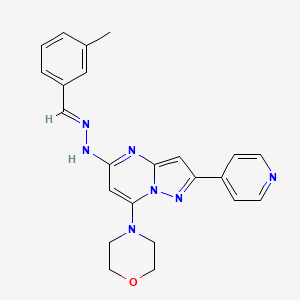

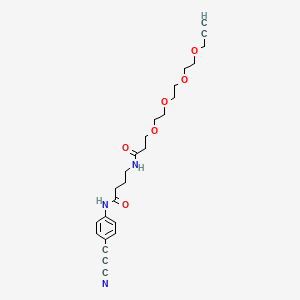

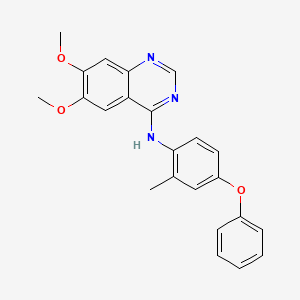

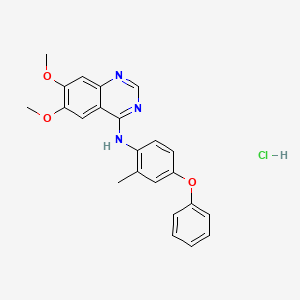

AS2863619, also known as 4-(1-(2-Methyl-1H-benzo[d]imidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine dihydrochloride, is a potent and orally active compound with significant implications in immunological diseases .

Target of Action

This compound primarily targets Cyclin-Dependent Kinase 8 (CDK8) and CDK19 . These kinases are part of the mediator complex that functions as a transcriptional coactivator in all eukaryotes .

Mode of Action

This compound acts as an inhibitor of CDK8 and CDK19 . By inhibiting these kinases, this compound can induce the expression of Foxp3 , a key transcription factor controlling regulatory T (Treg) cell function . This induction is TGF-β independent and IL-2 dependent and requires TCR stimulation .

Biochemical Pathways

The inhibition of CDK8/19 by this compound leads to the activation of Signal Transducer and Activator of Transcription 5 (STAT5) . This activation enhances the phosphorylation of STAT5 at the known CDK8 phosphorylation site and subsequent binding of STAT5 to its known transcriptional promoters, including the Foxp3 promoter .

Result of Action

The result of this compound’s action is the conversion of antigen-specific effector/memory T cells into Foxp3+ regulatory T (Treg) cells . This conversion can help in the treatment of various immunological diseases by dampening immune responses .

Action Environment

The action of this compound is influenced by the presence of proinflammatory cytokines. Despite the presence of these cytokines, this compound can still induce either naive T or effector or memory T conv cells to become Treg cells . This suggests that the compound’s action, efficacy, and stability are robust against environmental factors within the body.

Biochemical Analysis

Biochemical Properties

AS2863619 plays a significant role in biochemical reactions. It interacts with cyclin-dependent kinases 8 and 19 (CDK8 and CDK19), inhibiting their activity . The inhibition of these kinases enhances the activation of Signal Transducer and Activator of Transcription 5 (STAT5), which in turn activates the Foxp3 gene .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, specifically the JAK-STAT signaling pathway . By inhibiting CDK8/19, this compound enhances STAT5 activation, which consequently activates the Foxp3 gene . This leads to the conversion of antigen-specific effector/memory T cells into Foxp3+ regulatory T (Treg) cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CDK8 and CDK19, leading to their inhibition . This inhibition enhances the phosphorylation of STAT5 at the known CDK8 phosphorylation site and subsequent binding of STAT5 to its known transcriptional promoters, including the Foxp3 promoter .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to suppress serine phosphorylation of the PSP motif of STAT5 to 40%, enhancing tyrosine phosphorylation in the C-terminal domain to 160% of control-treated samples .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 30mg/kg, this compound has been shown to dampen the degree of the secondary response in a skin contact hypersensitivity model, with milder infiltration of inflammatory cells into the skin and decreases ratios of interferon-γ+ (IFN-γ+) cells .

Metabolic Pathways

Given its role as a CDK8/19 inhibitor, it can be inferred that it may influence pathways regulated by these kinases .

Transport and Distribution

It is known to be orally active, suggesting it can be absorbed and distributed in the body following oral administration .

Subcellular Localization

Given its role as a CDK8/19 inhibitor, it is likely to be localized in the nucleus where these kinases exert their functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS2863619 involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.

Functional Group Modifications: Various functional groups are introduced through substitution reactions to enhance the compound’s activity and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving automated synthesis and high-throughput purification methods.

Chemical Reactions Analysis

Types of Reactions

AS2863619 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.

Substitution: Various substitution reactions are used to introduce or modify functional groups on the core structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity.

Scientific Research Applications

AS2863619 has a wide range of applications in scientific research:

Chemistry: It is used as a tool compound to study the inhibition of CDK8 and CDK19, providing insights into the role of these kinases in cellular processes.

Medicine: This compound shows potential in treating immunological diseases by modulating the immune response.

Industry: It is used in the development of new therapeutic agents targeting CDK8 and CDK19.

Comparison with Similar Compounds

Similar Compounds

Palbociclib: Another CDK inhibitor, primarily targeting CDK4 and CDK6.

Ribociclib: Similar to Palbociclib, it inhibits CDK4 and CDK6.

Abemaciclib: Inhibits CDK4 and CDK6, used in cancer treatment.

Uniqueness of AS2863619

This compound is unique due to its high specificity for CDK8 and CDK19, and its ability to induce Foxp3-positive regulatory T cells . This specificity and functional outcome make it a valuable compound for immunological research and potential therapeutic applications.

Properties

IUPAC Name |

4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N8O.2ClH/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14;;/h2-7H,1H3,(H2,17,23)(H,19,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUAALWRORLTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of AS2863619 in the context of transplantation tolerance?

A: While the provided abstracts don't explicitly detail this compound's mechanism of action, they highlight its use in generating anti-Treg cells. [] This suggests that this compound may modulate the immune response by influencing the balance between effector T cells and regulatory T cells (Tregs). Tregs play a crucial role in suppressing immune responses and preventing autoimmunity. By altering this balance, this compound could potentially promote tolerance towards transplanted organs. Further research is needed to fully elucidate the specific molecular targets and downstream signaling pathways involved.

Q2: The research mentions "DC transfected with DNA constructs". How does this relate to this compound's role in transplantation tolerance?

A: The research indicates that using this compound alongside transfected dendritic cells (DCs) leads to prolonged rejection of skin grafts compared to controls. [] This implies a synergistic effect. DCs are potent antigen-presenting cells that play a key role in initiating and regulating immune responses. Transfecting DCs with specific DNA constructs can modify their function, potentially inducing tolerance towards the encoded antigens. It's likely that this compound enhances the tolerogenic properties of these transfected DCs, contributing to the observed delay in graft rejection.

Q3: One of the papers mentions "cyclin-dependent kinases hold the trump card". Could you elaborate on the potential connection between cyclin-dependent kinases and this compound's activity?

A: While the provided abstract [] doesn't directly link this compound to cyclin-dependent kinases (CDKs), it highlights the importance of CDKs in T cell fate decisions, particularly in differentiating into effector T cells or regulatory T cells (Tregs). This is significant because this compound is associated with generating anti-Treg cells. [] It's plausible that this compound's influence on T cell differentiation could involve modulation of CDK activity, either directly or indirectly. This connection warrants further investigation to understand the interplay between this compound, CDKs, and T cell fate in the context of transplantation tolerance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

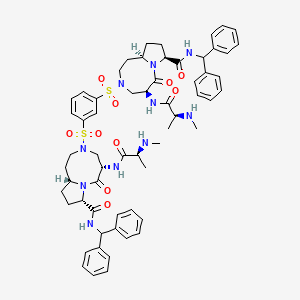

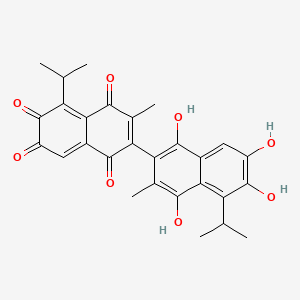

![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)

![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)